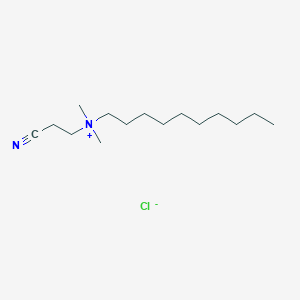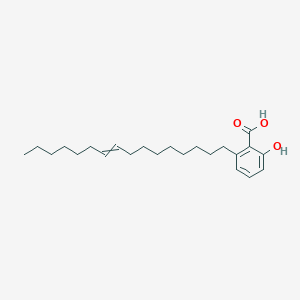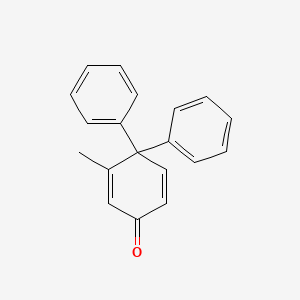
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is a quaternary ammonium compound with a cyanoethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroacetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products are substituted quaternary ammonium compounds.
Hydrolysis: The major products are N,N-dimethyldecan-1-amine and cyanoacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyloctylamine: A shorter-chain analogue with different solubility and surfactant characteristics.
Uniqueness
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and enhances its surfactant properties compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
189068-60-8 |
|---|---|
Molekularformel |
C15H31ClN2 |
Molekulargewicht |
274.87 g/mol |
IUPAC-Name |
2-cyanoethyl-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H31N2.ClH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16;/h4-12,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOMZMRMCIOQKRI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCC#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)

![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)


